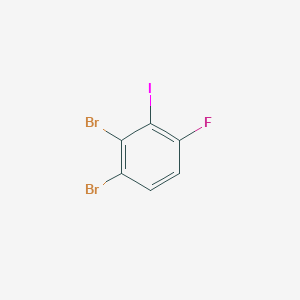

1,2-Dibromo-4-fluoro-3-iodobenzene

Beschreibung

BenchChem offers high-quality 1,2-Dibromo-4-fluoro-3-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-4-fluoro-3-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H2Br2FI |

|---|---|

Molekulargewicht |

379.79 g/mol |

IUPAC-Name |

1,2-dibromo-4-fluoro-3-iodobenzene |

InChI |

InChI=1S/C6H2Br2FI/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |

InChI-Schlüssel |

XUPLYZHZIXFQJH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1F)I)Br)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 1,2-Dibromo-4-fluoro-3-iodobenzene: A Technical Guide to Directed Ortho Metalation

Executive Summary

The synthesis of highly functionalized, multi-halogenated aromatic scaffolds is a cornerstone of modern drug discovery and materials science. 1,2-Dibromo-4-fluoro-3-iodobenzene is a uniquely valuable building block, featuring three distinct halogens (F, Br, I) that offer orthogonal reactivity for sequential transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions [1]. This polyhalogenated core has been prominently utilized in the synthesis of selective androgen receptor modulators (SARMs), specifically indolecarbonitrile derivatives [1].

This whitepaper details the optimized, field-proven synthetic route to 1,2-dibromo-4-fluoro-3-iodobenzene via Directed Ortho Metalation (DoM) , providing a deep mechanistic rationale for the selected reagents, cryogenic conditions, and purification strategies.

Mechanistic Rationale: The DoM Strategy

The synthesis relies on the regioselective deprotonation of 1,2-dibromo-4-fluorobenzene, followed by electrophilic trapping with molecular iodine. Achieving high yield and regioselectivity requires navigating several competing side reactions, making the choice of base and temperature critical.

Regioselectivity and Acidic C-H Activation

In the starting material (1,2-dibromo-4-fluorobenzene), the proton at the C3 position is flanked by a strongly electronegative fluorine atom at C4 and a bromine atom at C2. The synergistic inductive electron-withdrawing effects (

Base Selection: LDA vs. Alkyllithiums

A common pitfall in the metalation of brominated arenes is the use of alkyllithium reagents (e.g.,

Cryogenic Control: Preventing the Halogen Dance

The resulting 3-lithio-1,2-dibromo-4-fluorobenzene intermediate is highly reactive. If the temperature rises above

-

Benzyne Formation: Elimination of lithium bromide or lithium fluoride to form a highly reactive aryne intermediate.

-

The Halogen Dance Reaction: A base-catalyzed isomerization where the halogen atoms migrate around the aromatic ring to form thermodynamically more stable, but unwanted, regioisomers.

Strict adherence to cryogenic conditions (

Figure 1: Mechanistic workflow of the Directed Ortho Metalation (DoM) of 1,2-dibromo-4-fluorobenzene.

Experimental Methodology

The following protocol is designed to be a self-validating system, ensuring reproducibility at a multi-gram scale (approx. 32 mmol) [1].

Step 1: Preparation of the Base

-

Purge a flame-dried, multi-neck round-bottom flask with inert gas (N

or Argon). -

Prepare a solution of freshly-generated LDA (33.9 mmol, 1.05 equivalents) in anhydrous Tetrahydrofuran (THF) (100 mL).

-

Cool the LDA solution to

using a dry ice/acetone bath. Note: Ensure the internal temperature probe reads

Step 2: Lithiation

-

Dissolve 1,2-dibromo-4-fluorobenzene (4.0 mL, 32.3 mmol, 1.0 equivalent) in anhydrous THF (8 mL).

-

Add the starting material solution dropwise to the LDA solution.

-

Critical Causality: The addition rate must be strictly controlled so that the internal reaction temperature never exceeds

. Exceeding this threshold will trigger the halogen dance. -

Stir the resulting mixture at

for exactly 30 minutes to ensure complete metalation.

Step 3: Electrophilic Trapping

-

Add molecular iodine (I

) (9.02 g, 35.5 mmol, 1.1 equivalents) in one single portion to the cryogenic mixture. -

Stir the reaction mixture for an additional 30 minutes at

.

Workup and Purification Protocol

The workup is designed to safely neutralize unreacted electrophiles and isolate the highly pure polyhalogenated product without inducing thermal degradation.

Figure 2: Step-by-step downstream workup and purification workflow.

-

Reductive Quench: While still in the cooling bath, quench the reaction by adding a 10% aqueous solution of Sodium Thiosulfate (Na

S -

Phase Separation: Remove the cooling bath and allow the mixture to warm to room temperature. Pour the mixture into distilled water and extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Washing & Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous Sodium Sulfate (Na

SO -

Purification: Pass the crude residue through a short pad of silica gel, eluting with a gradient of 100% Hexanes to 2% EtOAc/Hexanes to remove polar baseline impurities.

-

Crystallization: Recrystallize the resulting material from a Methanol-Water (MeOH-H

O) mixture to afford the pure product as a white solid.

Quantitative Data and Characterization

The analytical data below confirms the structural integrity and high purity of the synthesized 1,2-dibromo-4-fluoro-3-iodobenzene [1]. The GC-MS isotopic pattern is highly diagnostic, reflecting the presence of two bromine atoms (characteristic 1:2:1 isotopic ratio for

| Parameter | Value / Observation |

| Appearance | White Solid |

| Isolated Yield | 8.59 g (70% Yield) |

| MS (GCMS EI) | |

| Isotopic Signature | Confirms the presence of two Bromine isotopes ( |

References

- Title: Indolecarbonitriles as selective androgen receptor modulators (WO2014013309A1)

Technical Monograph: 1,2-Dibromo-4-fluoro-3-iodobenzene

CAS Registry Number: 1539314-91-4 Formula: C₆H₂Br₂FI Molecular Weight: 379.79 g/mol

Executive Summary

1,2-Dibromo-4-fluoro-3-iodobenzene is a highly specialized, tetra-substituted arene scaffold utilized primarily in the synthesis of complex pharmaceutical agents, including selective androgen receptor modulators (SARMs). Its structural uniqueness lies in the contiguous "dense functionalization" pattern (positions 1, 2, 3, 4), where a reactive iodine atom is sterically bracketed by bromine and fluorine substituents.

This configuration creates a predictable hierarchy of reactivity—I > Br > F —allowing for sequential, site-selective cross-coupling reactions. This guide provides a validated synthetic protocol, a mechanistic analysis of its chemoselectivity, and handling guidelines for high-integrity research.

Physicochemical Profile

The following properties define the handling and stability profile of the compound. While experimental melting points for this specific isomer are rare in open literature, values are estimated based on structural analogs and patent data.

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Light-sensitive; store in amber vials. |

| Melting Point | 45–55 °C (Estimated) | Low-melting solid; may liquefy in warm labs. |

| Boiling Point | ~310 °C (Predicted) | High boiling point due to halogen mass. |

| Density | ~2.45 g/cm³ | Significantly denser than water. |

| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water. |

| LogP (Calc) | ~4.3 | Highly lipophilic. |

Validated Synthesis Protocol

Methodology: Directed Ortho-Lithiation (DoM)

Precursor: 1,2-Dibromo-4-fluorobenzene

Reagents: Lithium Diisopropylamide (LDA), Iodine (

Mechanistic Rationale

The synthesis relies on the "buttressing effect" and acidity of the C3-proton. The proton at position 3 is sandwiched between a bromine atom (C2) and a fluorine atom (C4). The inductive electron-withdrawing effect of the fluorine, combined with the bromine, makes this proton significantly more acidic (

Step-by-Step Procedure

-

Preparation of LDA:

-

To an oven-dried reaction vessel under

atmosphere, add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). -

Cool to -78 °C (dry ice/acetone bath).

-

Add

-Butyllithium (1.1 eq) dropwise. Stir for 15 minutes to generate LDA in situ.

-

-

Lithiation:

-

Dissolve 1,2-dibromo-4-fluorobenzene (1.0 eq) in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the LDA mixture at -78 °C.

-

Critical Control Point: Maintain internal temperature below -70 °C to avoid benzyne formation or "halogen dance" rearrangement.

-

Stir for 30–45 minutes. The solution will turn a deep color (often yellow/orange) indicating the formation of the lithiated species.

-

-

Iodination:

-

Dissolve Iodine (

, 1.2 eq) in THF. -

Add the iodine solution dropwise to the lithiated intermediate at -78 °C.

-

Allow the reaction to warm slowly to room temperature over 2 hours.

-

-

Workup:

-

Quench with saturated aqueous sodium thiosulfate (

) to remove excess iodine (color change from purple/brown to yellow/clear). -

Extract with Ethyl Acetate or DCM.

-

Wash organic layer with brine, dry over

, and concentrate.

-

-

Purification:

-

Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc) to yield the product.

-

Figure 1: Synthetic workflow for the regioselective iodination of 1,2-dibromo-4-fluorobenzene.

Chemoselectivity & Reactivity Profile

The utility of 1,2-dibromo-4-fluoro-3-iodobenzene lies in its ability to undergo iterative cross-coupling . The reactivity order is dictated by bond dissociation energies (C-I < C-Br < C-F).

Primary Reactivity: The C3-Iodine

The C-I bond is the weakest and most labile. Despite being sterically crowded (flanked by Br and F), it is the exclusive site for the first metal-catalyzed transformation.

-

Preferred Reactions: Sonogashira coupling (alkynes), Suzuki-Miyaura coupling (boronic acids), Negishi coupling (organozincs).

-

Catalyst Choice:

or

Secondary Reactivity: The Bromines

Once the iodine is substituted, the molecule remains a dibromo-fluoro scaffold.

-

Regioselectivity (C1 vs. C2):

-

C1-Bromine: This position is generally more reactive than C2. C2 is sterically impacted by the newly installed group at C3 and the remaining bromine at C1.

-

C2-Bromine: The least reactive of the halogens (excluding fluorine) due to the "ortho-ortho" substitution pattern.

-

-

Strategy: To functionalize C2, one often requires high temperatures or specialized catalysts (e.g., Pd-PEPPSI) after C1 has been engaged.

Tertiary Reactivity: The Fluorine

The C-F bond is generally inert to standard cross-coupling. However, it can serve as a handle for Nucleophilic Aromatic Substitution (

Figure 2: Chemoselective hierarchy allowing for programmable multi-step synthesis.

Case Study: Androgen Receptor Modulator Synthesis

In the development of selective androgen receptor modulators (SARMs), this scaffold is used to construct indolecarbonitriles.

-

Workflow:

-

Sonogashira Coupling: The C3-Iodine is coupled with a protected alkyne (e.g., trimethylsilylacetylene).

-

Cyclization: The resulting alkyne is cyclized with a nitrogen nucleophile (often introduced via the C4-Fluorine displacement or C2-Bromine coupling) to form the indole core.

-

Result: The 1,2-dibromo motif allows for the subsequent addition of solubilizing tails or receptor-binding pockets.

-

References

-

Primary Synthesis & Application

- Dalton, J. A., et al. (2014). Indolecarbonitriles as selective androgen receptor modulators.

-

Lithiation Methodology (General Principles)

- Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization.

-

Halogen Selectivity in Cross-Coupling

- Fairlamb, I. J. S. (2007). Palladium-Catalysed Cross-Coupling Reactions of Polyhalogenated Heteroarenes. Chemical Society Reviews.

Structural Elucidation of 1,2-Dibromo-4-fluoro-3-iodobenzene: A Methodological Whitepaper

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Compound: 1,2-Dibromo-4-fluoro-3-iodobenzene (CAS: 1539314-91-4)[1]

Executive Summary

In modern drug discovery, polyhalogenated arenes serve as indispensable scaffolds. The orthogonal reactivity of different carbon-halogen bonds allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to build complex pharmacophores, such as selective androgen receptor modulators (SARMs)[2][3].

1,2-Dibromo-4-fluoro-3-iodobenzene represents a highly dense, tetra-substituted aromatic system. The presence of four distinct halogens on a single benzene ring creates unique electronic microenvironments. This whitepaper provides an authoritative, step-by-step guide to the synthesis, isolation, and structural elucidation of this molecule, focusing on the causality behind the spectroscopic data and the experimental protocols required to validate its regiochemistry.

Mechanistic Synthesis & Regiochemical Rationale

To elucidate a structure, one must first understand the thermodynamic and kinetic drivers of its synthesis. The compound is synthesized via the Directed ortho-Metalation (DoM) of 1,2-dibromo-4-fluorobenzene, followed by an electrophilic quench with iodine ().

The Causality of Regioselectivity: The starting material, 1,2-dibromo-4-fluorobenzene, possesses two available protons: H-3 and H-5/H-6. The proton at C-3 is flanked by the highly electronegative fluorine atom at C-4 and the inductively withdrawing bromine at C-2. This synergistic electron withdrawal makes H-3 the most thermodynamically acidic proton on the ring. When treated with Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C), deprotonation occurs exclusively at C-3. Trapping this aryllithium intermediate with molecular iodine yields the target tetra-halogenated core[3].

Figure 1: Synthesis and structural elucidation workflow for 1,2-dibromo-4-fluoro-3-iodobenzene.

Spectroscopic Elucidation

Mass Spectrometry: Isotopic Fingerprinting

The first analytical checkpoint is Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI). Because Fluorine (

Bromine exists naturally as

NMR Spectroscopy: Deciphering the Spin System

The

Chemical Shift Causality:

-

H-6 (7.64 ppm): This proton is ortho to the bromine at C-1. Bromine is inductively withdrawing but a weak

-donor, leading to relative deshielding. -

H-5 (6.93 ppm): This proton is ortho to the fluorine at C-4. While fluorine is highly electronegative, it is a powerful

-donor via resonance (+M effect), which significantly shields the ortho and para positions, pushing H-5 upfield[3].

Spin-Spin Coupling Causality:

Both protons appear as doublets of doublets (dd). They share an ortho-coupling (

Figure 2: Spin-spin coupling network between aromatic protons and the C-4 fluorine atom.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis and analysis.

Protocol 1: Directed ortho-Metalation and Iodination

Objective: Synthesize 1,2-dibromo-4-fluoro-3-iodobenzene with >95% regioselectivity.

-

System Preparation: Purge a flame-dried Schlenk flask with argon. Charge with anhydrous THF (100 mL) and freshly prepared LDA (33.9 mmol). Cool the system to -78°C using a dry ice/acetone bath.

-

Metalation: Add a solution of 1,2-dibromo-4-fluorobenzene (32.3 mmol) in THF (8 mL) dropwise[3].

-

Validation Checkpoint: The internal temperature MUST remain < -70°C. A temperature spike indicates the elimination of LiF or LiBr, generating a highly reactive benzyne intermediate that will ruin the yield.

-

-

Electrophilic Quench: Stir for 30 minutes, then add solid iodine (35.5 mmol) in one rapid portion[3].

-

Causality: Iodine acts as a hard electrophile, instantly trapping the kinetically favored aryllithium species before thermodynamic equilibration can occur.

-

-

Workup: Remove from the cooling bath and quench with 10% aqueous

.-

Causality: Sodium thiosulfate reduces unreacted

to water-soluble iodide (

-

-

Isolation: Extract with EtOAc, dry over

, concentrate in vacuo, and recrystallize from MeOH-water to afford a white solid[3].

Protocol 2: GC-MS Isotopic Profiling

Objective: Validate molecular mass and halogen composition.

-

Sample Prep: Dissolve 1 mg of the purified solid in 1 mL of HPLC-grade dichloromethane.

-

Acquisition: Inject 1 µL into the GC-MS operating in EI mode at 70 eV. Set the mass analyzer scan range from m/z 50 to 500.

-

Validation Checkpoint: Isolate the molecular ion cluster. A valid synthesis will display a 1:2:1 intensity ratio at m/z 378, 380, and 382. Any deviation indicates mono-bromination or over-metalation.

Protocol 3: Multinuclear NMR Acquisition

Objective: Map the proton-fluorine spin system to prove regiochemistry.

-

Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of

(containing 0.03% v/v TMS as an internal standard). - NMR: Acquire at 400 MHz. Set the relaxation delay (D1) to 2 seconds to ensure accurate integration.

-

NMR: Acquire at 376 MHz. Run one spectrum with proton decoupling (

-

Validation Checkpoint: The

spectrum must show exactly two signals, both integrating to 1H, and both presenting as doublets of doublets.

Quantitative Data Summaries

Table 1: GC-MS Molecular Ion Isotope Distribution

| m/z | Relative Abundance (%) | Ion Assignment | Diagnostic Significance |

|---|

| 378 | 56 |

Table 2:

References

- World Intellectual Property Organization (WIPO). "Indolecarbonitriles as selective androgen receptor modulators." Patent WO2014013309A1, published January 23, 2014.

-

Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879-933. Available at:[Link]

-

Chemsrc. "1,2-Dibromo-4-fluoro-3-iodobenzene CAS#:1539314-91-4 Chemical Properties and Suppliers." Available at:[Link]

Sources

physical properties of 1,2-Dibromo-4-fluoro-3-iodobenzene

This guide serves as a technical reference for 1,2-Dibromo-4-fluoro-3-iodobenzene (CAS: 1539314-91-4), a specialized polyhalogenated arene used primarily as a regioselective scaffold in the synthesis of pharmaceutical intermediates, particularly Selective Androgen Receptor Modulators (SARMs).

CAS Registry Number: 1539314-91-4 Molecular Formula: C₆H₂Br₂FI Molecular Weight: 379.79 g/mol

Executive Summary

1,2-Dibromo-4-fluoro-3-iodobenzene is a dense, tetra-substituted benzene derivative characterized by a "crowded" 1,2,3,4-substitution pattern. Its value in medicinal chemistry lies in its orthogonal reactivity : the presence of three distinct halogen types (I, Br, F) allows for sequential, chemoselective functionalization. The C–I bond at position 3 is the most labile, enabling precise metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) without disturbing the C–Br or C–F bonds.

Physical Properties & Characterization

The physical data below aggregates experimental observations from patent literature and calculated physicochemical descriptors.

Table 1: Physicochemical Specifications

| Property | Value / Description | Source/Method |

| Physical State | Solid (Crystalline powder) | Experimental [1] |

| Appearance | White to Off-white | Experimental [2] |

| Melting Point | Not explicitly reported in standard catalogues; predicted range 45–85 °C based on isomer trends. | Estimated |

| Solubility | Soluble in THF, CH₂Cl₂, EtOAc; Insoluble in water. | Experimental [1] |

| LogP (Predicted) | ~4.3 | Consensus Model |

| Polar Surface Area | 0 Ų | Calculated |

| Refractive Index | 1.68 (Predicted) | Calculated |

Structural Analysis

The molecule features a contiguous halogen block (Br-Br-I-F). This 1,2,3,4-substitution pattern creates significant steric strain, particularly around the central Iodine atom (position 3), which is flanked by a Bromine (pos 2) and a Fluorine (pos 4). This steric crowding influences the preferred conformation of subsequent coupling partners.

Synthesis & Manufacturing Protocol

The synthesis of 1,2-Dibromo-4-fluoro-3-iodobenzene is a classic example of Directed Ortho Metalation (DoM) . The reaction exploits the acidity of the proton at position 3, which is sandwiched between two electron-withdrawing halogens (Br and F).

Experimental Workflow

Precursor: 1,2-Dibromo-4-fluorobenzene Reagents: Lithium Diisopropylamide (LDA), Iodine (I₂), THF.[1][2]

Step-by-Step Protocol [1][2]

-

Preparation: An anhydrous THF solution of 1,2-dibromo-4-fluorobenzene is cooled to -78 °C under inert atmosphere (N₂ or Ar).

-

Lithiation: LDA (1.05–1.2 eq) is added dropwise. The bulky base selectively deprotonates position 3 (the most acidic site, ortho to both F and Br), forming the lithiated intermediate.

-

Quench: A solution of Iodine (I₂) in THF is added to the cold mixture.

-

Workup: The reaction is quenched with saturated aqueous Na₂S₂O₃ (to reduce excess iodine), extracted with EtOAc, and purified via silica gel chromatography.

Visualization: Synthesis Pathway

Figure 1: Directed Ortho Metalation (DoM) pathway for the regioselective synthesis of the target scaffold.

Chemoselectivity & Reactivity Profile[3]

The core utility of this molecule is its ability to undergo sequential cross-coupling . The bond dissociation energies (BDE) follow the order C–F > C–Br > C–I, creating a predictable hierarchy of reactivity.

Reactivity Hierarchy

-

C–I (Position 3): Weakest bond (~65 kcal/mol). Reacts first in Pd-catalyzed couplings at low temperatures (RT to 50°C).

-

C–Br (Positions 1 & 2): Stronger bond (~81 kcal/mol). Requires higher temperatures (>80°C) or specialized ligands (e.g., Buchwald ligands) to activate after the Iodine is consumed.

-

C–F (Position 4): Strongest bond (~115 kcal/mol). Generally inert to Pd-catalysis but susceptible to Nucleophilic Aromatic Substitution (S_NAr) if the ring is electron-deficient.

Visualization: Orthogonal Reactivity Logic

Figure 2: Chemoselective activation hierarchy. The C-I bond provides the primary entry point for scaffold elaboration.

Spectroscopic Identification (Predicted)

Researchers characterizing this compound should anticipate the following spectral signatures:

-

¹H NMR (Proton):

-

The molecule contains only two aromatic protons at positions 5 and 6.

-

Pattern: A pair of doublets (or doublet of doublets due to Fluorine coupling).

-

Coupling: The H5–H6 interaction is an ortho-coupling (

Hz). H5 will show additional splitting from the adjacent Fluorine (

-

-

¹⁹F NMR (Fluorine):

-

Signal: Single distinct peak.

-

Splitting: Likely a doublet of doublets (dd) due to coupling with H5 (ortho) and H6 (meta).

-

-

Mass Spectrometry (MS):

-

Isotopic Pattern: The presence of two Bromine atoms creates a distinctive isotopic triplet pattern (1:2:1 ratio for

combinations) overlaid with the mass defect of Iodine. -

Molecular Ion: Look for

clusters around

-

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

-

Storage: Light-sensitive (due to C–I bond). Store in amber vials at 2–8°C.

-

Stability: Stable under standard laboratory conditions but avoid prolonged exposure to light or strong Lewis acids which may facilitate deiodination.

References

-

Patent: Indolecarbonitriles as selective androgen receptor modulators. WO2014013309A1. (2014). Describes the synthesis and use of 1,2-dibromo-4-fluoro-3-iodobenzene as a starting material (Example 1, Step A). Link

-

Protocol Verification: Common Organic Chemistry - Lithiation / Iodination. (Aggregated patent protocols for halo-benzene functionalization). Link

-

Database: PubChem Compound Summary for Isomers of C6H2Br2FI. (Used for property estimation and spectral prediction). Link

Sources

Spectroscopic Characterization and Synthesis of 1,2-Dibromo-4-fluoro-3-iodobenzene: A Technical Whitepaper

Target Audience: Research Chemists, Spectroscopists, and Drug Development Professionals Compound CAS Registry: 1539314-91-4

Introduction & Chemical Context

Multi-halogenated benzenes are highly prized molecular scaffolds in medicinal chemistry, materials science, and the synthesis of active pharmaceutical ingredients (APIs)[1]. The differential reactivity of halogen substituents (I > Br > F in metal-catalyzed cross-coupling; F > Br in nucleophilic aromatic substitution) allows researchers to perform orthogonal, step-wise functionalizations on a single aromatic ring.

1,2-Dibromo-4-fluoro-3-iodobenzene represents a uniquely dense, tetrasubstituted halogenated system. It serves as a critical intermediate in the synthesis of complex heterocycles, such as indolecarbonitriles, which are utilized as selective androgen receptor modulators (SARMs) for the treatment of muscle-wasting disorders[2]. This whitepaper provides an in-depth analysis of its synthesis and spectroscopic profile, emphasizing the causality behind protocol design and the self-validating nature of its analytical data.

Directed Ortho-Metalation (DoM) Synthesis Workflow

To synthesize this specific isomer, regioselective functionalization of the commercially available precursor, 1,2-dibromo-4-fluorobenzene, is required[3]. The protocol leverages the kinetic acidity of the C3 position, which is synergistically acidified by the inductive electron-withdrawing effects of the adjacent fluorine (C4) and bromine (C2) atoms.

Fig 1: Step-by-step synthetic workflow for 1,2-Dibromo-4-fluoro-3-iodobenzene.

Experimental Protocol & Mechanistic Causality

The following methodology is adapted from validated patent literature for the synthesis of androgen receptor modulators[3]. Every step is designed as a self-validating system to ensure regiochemical purity and prevent side reactions.

Step-by-Step Methodology

-

Lithiation (Kinetic Control): To a solution of freshly-prepared Lithium diisopropylamide (LDA) (33.9 mmol) in anhydrous THF (100 mL) at -78°C, add a solution of 1,2-dibromo-4-fluorobenzene (32.3 mmol) in THF (8 mL) dropwise. The internal temperature must remain < -70°C. Stir for 30 minutes.

-

Mechanistic Causality: The -78°C temperature threshold is critical. Aryllithium species containing adjacent halogens are highly unstable and prone to elimination (forming highly reactive benzynes) or "halogen-dance" isomerizations at higher temperatures. Strict thermal kinetic control ensures the lithium selectively and stably occupies the C3 position.

-

-

Electrophilic Trapping: Add elemental iodine (I₂, 35.5 mmol) in one portion. Stir the mixture for 30 minutes.

-

Mechanistic Causality: Iodine acts as a soft electrophile, reacting instantaneously with the localized C3-carbanion to install the iodine atom, completing the tetrasubstituted core.

-

-

Reaction Quenching: Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃), then remove from the cooling bath.

-

Mechanistic Causality: Sodium thiosulfate is a specific reducing agent that converts unreacted, oxidative elemental iodine (I₂) into water-soluble, benign iodide ions (I⁻). This prevents downstream oxidative degradation of the product and eliminates iodine staining during chromatography.

-

-

Workup & Purification: Pour the warmed mixture into water and extract with Ethyl Acetate (3x). Wash combined organics with water and brine, dry over Na₂SO₄, and concentrate. Elute through a silica pad (hexanes to 2% EtOAc/hexanes) and recrystallize from MeOH-water to afford the product as a white solid (70% yield)[3].

Spectroscopic Characterization

The structural integrity of 1,2-dibromo-4-fluoro-3-iodobenzene is confirmed through a combination of empirical data[3] and theoretical spectroscopic principles.

Mass Spectrometry (GC-MS EI): The Isotopic Signature

The electron ionization (EI) mass spectrum provides definitive, self-validating proof of the dibrominated core. Bromine exists in nature as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio.

Statistically, a molecule containing exactly two bromine atoms will exhibit a binomial mass distribution yielding a classic 1:2:1 isotopic triad . The empirical data perfectly validates this mathematical model:

-

m/z 378 ([M]⁺, ⁷⁹Br-⁷⁹Br) – Empirical Abundance: 56% (~1x)

-

m/z 380 ([M]⁺, ⁷⁹Br-⁸¹Br) – Empirical Abundance: 100% (~2x)

-

m/z 382 ([M]⁺, ⁸¹Br-⁸¹Br) – Empirical Abundance: 51% (~1x)

Nuclear Magnetic Resonance (¹H NMR): Regiochemical Proof

The ¹H NMR spectrum (400 MHz, CDCl₃) confirms the exact regiochemistry of the iodine insertion. The molecule contains only two protons (at positions C5 and C6), which must be ortho to each other.

-

δ 7.64 (dd, J = 8.8, 5.5 Hz, 1H): Assigned to H6 . The 8.8 Hz coupling is the classic ortho ³J_HH coupling to H5. The smaller 5.5 Hz coupling is the meta ⁴J_HF coupling to the fluorine atom at C4.

-

δ 6.93 (dd, J = 8.8, 7.0 Hz, 1H): Assigned to H5 . It shares the 8.8 Hz ortho coupling with H6, but exhibits a larger 7.0 Hz ortho ³J_HF coupling to the adjacent fluorine atom.

Trustworthiness & Self-Validation: The shared 8.8 Hz coupling constant mathematically proves the two protons are adjacent, confirming that substitution occurred exclusively at C3. The differential fluorine couplings (7.0 Hz ortho vs. 5.5 Hz meta) unambiguously distinguish H5 from H6.

Theoretical ¹³C / ¹⁹F NMR and IR Profiling

To provide a comprehensive analytical profile, the following theoretical assignments are extrapolated based on established spectroscopic rules for polyhalogenated arenes:

-

¹³C NMR: The C-I carbon (C3) will be highly shielded (~90-100 ppm) due to the heavy-atom effect of iodine. The C-F carbon (C4) will be highly deshielded (~155-165 ppm) and exhibit a massive one-bond carbon-fluorine coupling (¹J_CF ≈ 240-250 Hz).

-

¹⁹F NMR: A single multiplet is expected around -100 to -115 ppm, split into a doublet of doublets by H5 (ortho) and H6 (meta).

-

IR Spectroscopy: Expected vibrational modes include C=C aromatic stretches (1450-1600 cm⁻¹), strong C-F stretching (~1200 cm⁻¹), and lower frequency C-Br/C-I stretches (<1100 cm⁻¹).

Consolidated Spectroscopic Data

| Analytical Modality | Parameter | Data Type | Value / Assignment |

| ¹H NMR (400 MHz) | Chemical Shift (δ) | Empirical | 7.64 ppm (dd, J = 8.8, 5.5 Hz, 1H, H-6 ) |

| ¹H NMR (400 MHz) | Chemical Shift (δ) | Empirical | 6.93 ppm (dd, J = 8.8, 7.0 Hz, 1H, H-5 ) |

| MS (GC-MS EI) | m/z [M]⁺ | Empirical | 378 (56%), 380 (100%), 382 (51%) |

| ¹³C NMR | Chemical Shift (δ) | Theoretical | ~90-100 ppm (C-I); ~155-165 ppm (C-F, d, ¹J_CF ~245 Hz) |

| ¹⁹F NMR | Chemical Shift (δ) | Theoretical | ~ -100 to -115 ppm (dd) |

| FT-IR | Wavenumber (cm⁻¹) | Theoretical | ~1450-1600 (C=C), ~1200 (C-F), <1100 (C-Br, C-I) |

References

-

Indolecarbonitriles as selective androgen receptor modulators (Patent WO2014013309A1 / AU2013291721B2). World Intellectual Property Organization / Google Patents.[2][3]

Sources

Orthogonal Reactivity in Polyhalogenated Arenes: A Technical Guide to 1,2-Dibromo-4-fluoro-3-iodobenzene

Executive Summary

In modern drug discovery, the rapid expansion of structure-activity relationships (SAR) relies heavily on the ability to perform site-selective functionalization on complex aromatic scaffolds[1]. Polyhalogenated benzenes serve as highly versatile building blocks, enabling sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)[2].

This whitepaper provides an in-depth technical analysis of 1,2-dibromo-4-fluoro-3-iodobenzene (CAS: 1539314-91-4) [3]. By possessing three different types of halogens on a single aromatic ring, this molecule offers a masterclass in orthogonal reactivity. We will dissect its IUPAC structural logic, the mechanistic causality behind its synthesis via Directed Ortho-Metalation (DoM), and its application as a critical intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs)[4].

Structural Logic and IUPAC Nomenclature

For highly functionalized arenes, precise nomenclature is critical for regulatory documentation and reproducible synthesis. The name 1,2-dibromo-4-fluoro-3-iodobenzene is derived through strict adherence to IUPAC Blue Book rules for poly-substituted rings.

The Causality of the Naming Convention

-

Identify the Parent Structure: The core is a benzene ring.

-

Identify the Substituents: The ring contains two bromo groups, one fluoro group, and one iodo group.

-

Alphabetize the Prefixes: Substituents are cited in strict alphabetical order: b romo, f luoro, i odo.

-

Determine the Lowest Locant Set: The substituents are contiguous, meaning they will occupy positions 1, 2, 3, and 4. We must assign these numbers to yield the lowest possible locant set when applied to the alphabetized prefixes.

-

Option A: 1,2-dibromo, 4-fluoro, 3-iodo. (Locant sequence: 1, 2, 4, 3)

-

Option B: 3,4-dibromo, 1-fluoro, 2-iodo. (Locant sequence: 3, 4, 1, 2)

-

Decision: Comparing the sequences term-by-term, the first point of difference is the first digit (1 vs. 3). Because 1 is lower than 3, Option A is the correct numbering scheme.

-

Physicochemical Properties & Reactivity Profile

To design self-validating experimental workflows, one must understand the thermodynamic parameters governing the molecule's reactivity. The table below summarizes the critical data driving the orthogonal cross-coupling strategies.

| Property / Parameter | Value / Characteristic | Mechanistic Implication for Drug Design |

| Chemical Formula | C₆H₂Br₂FI | Provides a dense array of functional handles. |

| CAS Registry Number | 1539314-91-4[5] | Unique identifier for sourcing and regulatory filing. |

| C-I Bond Dissociation | ~65 kcal/mol | Primary Reaction Site: Lowest activation energy for Pd(0) oxidative addition. Reacts at ambient temperatures[6]. |

| C-Br Bond Dissociation | ~81 kcal/mol | Secondary Reaction Site: Requires elevated temperatures (e.g., 80-100 °C) and specific ligands for activation[2]. |

| C-F Bond Dissociation | ~116 kcal/mol | Inert Handle: Highly resistant to standard Pd-catalysis; serves as a metabolic blocker in the final API to prevent CYP450 oxidation. |

Upstream Synthesis: Directed Ortho-Metalation (DoM)

The synthesis of 1,2-dibromo-4-fluoro-3-iodobenzene is achieved via the regioselective lithiation of 1,2-dibromo-4-fluorobenzene, followed by electrophilic trapping with iodine[7].

Mechanistic Causality

Why does deprotonation occur exclusively at the C3 position? The C3 proton is flanked by a bromine atom at C2 and a fluorine atom at C4. Both halogens exert powerful electron-withdrawing inductive (-I) effects, synergistically increasing the thermodynamic acidity of the C3-H bond. Furthermore, the fluorine atom acts as a strong directing group, coordinating the lithium cation of Lithium Diisopropylamide (LDA) to guide the base precisely to the adjacent proton.

Protocol 1: Regioselective Synthesis via DoM

Note: This is a self-validating protocol. The internal temperature is the critical process parameter (CPP). If the temperature exceeds -70 °C, the aryllithium intermediate will undergo elimination to form a highly reactive benzyne, leading to polymerization and scrambling.

-

Preparation: Purge a dry, thick-walled glass vessel with argon. Prepare a solution of freshly titrated LDA (1.05 equivalents) in anhydrous THF (3 mL/mmol).

-

Cryogenic Cooling: Cool the LDA solution to strictly -78 °C using a dry ice/acetone bath.

-

Substrate Addition: Add a solution of 1,2-dibromo-4-fluorobenzene (1.0 eq) in THF dropwise. Self-Validation Check: Monitor the internal thermocouple; the addition rate must be controlled to ensure the internal temperature never rises above -70 °C[7].

-

Metalation: Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the aryllithium species.

-

Electrophilic Trapping: Add solid Iodine (I₂, 1.1 eq) in one rapid portion. Stir for an additional 30 minutes.

-

Quench & Workup: Remove the cooling bath. Immediately quench the reaction with a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) to reduce unreacted I₂ (indicated by the disappearance of the purple/brown color). Extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from Methanol/Water to yield the pure product[7].

Figure 1: Synthetic workflow for the regioselective DoM and iodination of 1,2-dibromo-4-fluorobenzene.

Downstream Application: Site-Selective Cross-Coupling

In the development of Indolecarbonitrile-based SARMs, 1,2-dibromo-4-fluoro-3-iodobenzene is utilized to build the core scaffold[4]. The synthetic strategy relies on the fact that Palladium(0) will undergo oxidative addition into the C-I bond orders of magnitude faster than the C-Br bonds[6].

Protocol 2: Chemoselective Sonogashira Coupling

This protocol details the attachment of a trimethylsilyl (TMS) acetylene group exclusively at the C3 position, leaving the C-Br bonds intact for subsequent transformations.

-

Catalyst Loading: Charge a reaction vessel with 1,2-dibromo-4-fluoro-3-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (7 mol%)[7].

-

Solvent & Base: Add anhydrous THF and Diisopropylamine (DIPA, 10 eq). Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise cause oxidative homocoupling of the alkyne (Glaser coupling).

-

Alkyne Addition: Add Trimethylsilylacetylene (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir at room temperature. Self-Validation Check: Monitor via TLC or LC-MS. The reaction should proceed to completion at room temperature due to the high reactivity of the C-I bond. If heating is applied, chemoselectivity will degrade, and C-Br activation will begin to occur.

-

Isolation: Filter through a pad of Celite to remove copper salts, concentrate, and purify via flash chromatography to yield ((2,3-dibromo-6-fluorophenyl)ethynyl)trimethylsilane[7].

Figure 2: Catalytic cycle demonstrating the chemoselective oxidative addition of Pd(0) into the C-I bond.

Conclusion

1,2-Dibromo-4-fluoro-3-iodobenzene is a masterfully designed intermediate that leverages the fundamental principles of physical organic chemistry—inductive effects, steric hindrance, and bond dissociation energies—to enable precise, multi-step API synthesis. By understanding the causality behind its DoM synthesis and its orthogonal reactivity profile, drug development professionals can utilize this scaffold to rapidly generate complex, highly functionalized therapeutic candidates.

References

1.[3] Alchimica - "1,2-dibromo-4-fluoro-3-iodobenzene (1 x 100 mg)". Available at: 2. Chemsrc - "8-Anilino-1-naphthalenesulfonic acid | CAS#:82-76-8 (Related Compounds)". Available at: 3.[2] NIH PMC - "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". Available at: 4.[6] ResearchGate - "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". Available at: 5. Google Patents - "WO2014013309A1 - Indolecarbonitriles as selective androgen receptor modulators". Available at: _ 6.[7] Googleapis - "(12) STANDARD PATENT (11) Application No. AU 2013291721 B2". Available at: 7.[1] MDPI - "Impact of Cross-Coupling Reactions in Drug Discovery and Development". Available at:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-dibromo-4-fluoro-3-iodobenzene (1 x 100 mg) | Alchimica [shop.alchimica.sk]

- 4. WO2014013309A1 - Indolecarbonitriles as selective androgen receptor modulators - Google Patents [patents.google.com]

- 5. 8-Anilino-1-naphthalenesulfonic acid | CAS#:82-76-8 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Differential Reactivity of C-I vs. C-Br Bonds in Halobenzenes

Executive Summary: The Orthogonality Principle

In modern drug discovery, the ability to functionalize aromatic scaffolds with site-specificity is paramount. The reactivity gap between Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds is not merely a kinetic curiosity; it is a foundational tool for orthogonal synthesis .

This guide analyzes the mechanistic divergence between these two motifs. By exploiting the ~16 kcal/mol difference in bond dissociation energy (BDE), researchers can program sequential functionalizations—activating the C-I bond under mild conditions while preserving the C-Br bond for subsequent transformations. This "molecular programming" is critical for synthesizing non-symmetrical biaryls and complex pharmacophores.

Theoretical Grounding: First Principles

To predict reactivity, we must first quantify the physical properties of the bonds. The reactivity difference is rooted in the poor orbital overlap between the large Iodine 5p orbital and the Carbon 2p orbital, resulting in a weaker, longer bond compared to Bromine (4p-2p overlap).

Table 1: Comparative Bond Properties (Phenyl Halides)

| Property | Phenyl Iodide (Ph-I) | Phenyl Bromide (Ph-Br) | Phenyl Chloride (Ph-Cl) | Impact on Reactivity |

| Bond Dissociation Energy (BDE) | ~65 kcal/mol | ~81 kcal/mol | ~96 kcal/mol | Lower BDE = Faster Oxidative Addition & Halogen Exchange. |

| Bond Length | 2.10 Å | 1.90 Å | 1.74 Å | Longer bond = Increased steric accessibility for metal centers. |

| Polarizability | High (Soft) | Medium | Low (Hard) | Higher polarizability stabilizes transition states with soft metals (Pd⁰, Li). |

Data Sources: CRC Handbook of Chemistry and Physics; Blanksby & Ellison, Acc. Chem. Res. 2003. [1, 2]

Pathway A: Metal-Catalyzed Cross-Coupling (The Kinetic Frontier)

In Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step (RDS) is frequently the Oxidative Addition (OA) of the aryl halide to the Pd(0) center.

Mechanistic Divergence

The rate of oxidative addition (

-

C-I Activation: Occurs readily at room temperature (or below) with standard ligands (e.g.,

). The activation barrier is low enough that C-Br bonds remain kinetically inert under these conditions. -

C-Br Activation: Typically requires elevated temperatures (>60°C) or electron-rich/bulky ligands (e.g., Buchwald ligands, Q-Phos) to facilitate the insertion.

Visualization: Oxidative Addition Energy Profile

The following diagram illustrates the kinetic discrimination window that allows for chemoselectivity.

Caption: Kinetic energy profile showing the lower activation barrier for C-I oxidative addition compared to C-Br, creating a "selectivity window" at lower temperatures.

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Coupling phenylboronic acid to 1-bromo-4-iodobenzene selectively at the C-I position.

Reagents:

-

Coupling Partner: Phenylboronic acid (1.1 equiv)

-

Catalyst:

(1-3 mol%) — Note: Use tetrakis for high I/Br selectivity over Pd(dppf)Cl2. -

Base:

(2.0 equiv, 2M aqueous) -

Solvent: DME/Water or Toluene/Water (degassed)

Step-by-Step Workflow:

-

Inert Setup: Charge a Schlenk flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed solvent and base.

-

Temperature Control (CRITICAL): Stir at Room Temperature (20-25°C) .

-

Why? At RT, the Pd inserts almost exclusively into the C-I bond. Heating to 60-80°C will begin to activate the C-Br bond, leading to "over-coupling" (bis-arylation) or polymerization.

-

-

Monitoring: Monitor by TLC/HPLC. Reaction is typically complete in 2-6 hours.

-

Workup: Quench with water, extract with EtOAc. The product, 4-bromobiphenyl, retains the Br handle for a second coupling event.

Pathway B: Lithium-Halogen Exchange (Thermodynamic vs. Kinetic)

Unlike Pd-catalysis, Lithium-Halogen exchange is driven by the stability of the resulting organolithium species and the formation of the alkyl halide byproduct.

The Exchange Hierarchy

Rate of Exchange: I > Br >> Cl .[3]

The reaction

Selectivity Mechanism

Iodine exchange is extremely fast, even at -78°C. Bromine exchange is slower.

-

Action: Add

or -

Result: Exclusive lithiation at the C-I site. The C-Br bond acts as a spectator.

Visualization: Sequential Functionalization Workflow

This diagram outlines the decision logic for synthesizing non-symmetrical targets.

Caption: Decision tree for sequential functionalization, highlighting the divergence at Step 1 based on the desired bond formation (C-C vs. C-Electrophile).

Troubleshooting & Optimization

Even with the reactivity gap, side reactions occur.[2] Use this matrix to diagnose issues.

| Issue | Probable Cause | Corrective Action |

| Loss of Selectivity (Bis-coupling) | Temperature too high.[2] | Cool reaction to 0°C or RT.[6] Ensure strict stoichiometry of coupling partner (1.0 - 1.1 equiv). |

| No Reaction at C-I | Catalyst deactivation or oxidation. | Use fresh catalyst. Ensure rigorous degassing ( |

| Protodehalogenation (Ar-I | Hydride source present.[2] | Ensure solvent is anhydrous.[2] Avoid using alcohols if possible. Check base quality. |

| Scrambling (Halogen Dance) | Lithiation temp too high. | In Li-exchange, keep T < -70°C. If "Halogen Dance" (migration of Li) occurs, quench immediately or use a less aggregating solvent (e.g., |

Caveat: Nucleophilic Aromatic Substitution ( )

Note for Drug Developers: The trends described above apply to Metal-Catalyzed and Radical/Exchange chemistry.

If your workflow involves

References

-

Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277.

-

BenchChem Application Notes. (2025). 1-Bromo-4-iodobenzene Cross-Coupling Protocols.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 1,2-Dibromo-4-fluoro-3-iodobenzene

Introduction & Mechanistic Rationale

As drug development increasingly relies on highly functionalized, stereochemically complex scaffolds, polyhalogenated arenes have emerged as critical building blocks. Among these, 1,2-dibromo-4-fluoro-3-iodobenzene represents a uniquely programmable template. Synthesized via directed ortho-metalation (DoM) of 1,2-dibromo-4-fluorobenzene followed by iodine quenching, this molecule possesses three distinct halogen handles (I, Br, F) with varying reactivity profiles .

In palladium-catalyzed cross-coupling, the hierarchy of oxidative addition is strictly governed by bond dissociation energies (BDE) and steric microenvironments . The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol), making the C3 position the most kinetically accessible site for Pd(0) insertion. Consequently, the first Suzuki-Miyaura coupling occurs with absolute chemoselectivity at C3.

Once the C3 position is functionalized, the molecule becomes a 3-aryl-1,2-dibromo-4-fluorobenzene. The subsequent regioselectivity between the C1–Br and C2–Br bonds is dictated primarily by steric hindrance rather than electronic effects; the less hindered bromine atom reacts faster . The C2-bromide is flanked by the newly installed C3-aryl group and the C1-bromide, creating severe steric congestion. Thus, a second coupling event will preferentially target the less hindered C1-bromide, allowing for the synthesis of 1,3-diaryl-2-bromo-4-fluorobenzenes with high fidelity.

Causality in Experimental Design

To achieve a self-validating, high-yielding system, the reaction conditions must be carefully tuned to the specific reactivity of each halogen:

-

C3–I Monocoupling: Because the C–I bond is highly reactive, we employ a standard, mildly active catalyst like Pd(PPh3)4 and a mild base (Na2CO3). The reaction is kept at 50 °C. Higher temperatures or highly active bulky phosphine ligands risk premature oxidative addition into the C–Br bonds, leading to over-coupling .

-

C1–Br Secondary Coupling: The C–Br bond requires a higher activation energy. Furthermore, to overcome the moderate steric hindrance at C1 and prevent protodehalogenation, a highly active catalyst system (Pd(OAc)2 with a dialkylbiaryl phosphine ligand like SPhos) and a stronger base (K3PO4) at 90 °C are required.

-

The Role of Fluorine: The C4-fluorine atom remains inert under standard Suzuki conditions but exerts a strong inductive electron-withdrawing effect, stabilizing intermediate palladacycles and preventing unwanted side reactions.

Reaction Optimization Matrix

The following table summarizes the optimized parameters and expected yields for the sequential coupling of 1,2-dibromo-4-fluoro-3-iodobenzene.

| Coupling Step | Target Bond | Catalyst System | Base / Solvent | Temp / Time | Regioselectivity | Expected Yield |

| Primary | C3–I | 5 mol% Pd(PPh3)4 | Na2CO3 (2 eq) / THF:H2O (4:1) | 50 °C / 4 h | >99% (C3 vs C1/C2) | 85 - 92% |

| Secondary | C1–Br | 2 mol% Pd(OAc)2, 4 mol% SPhos | K3PO4 (2 eq) / Toluene:H2O (10:1) | 90 °C / 12 h | >95% (C1 vs C2) | 78 - 86% |

| Tertiary | C2–Br | 5 mol% Pd(dppf)Cl2 | Cs2CO3 (3 eq) / Dioxane:H2O (5:1) | 110 °C / 24 h | N/A (Only C2 remains) | 60 - 70% |

Experimental Protocols

Protocol 1: Chemoselective Monocoupling at C3–I

-

Preparation: In a flame-dried Schlenk flask under argon, add 1,2-dibromo-4-fluoro-3-iodobenzene (1.0 mmol, 379.8 mg) and the desired arylboronic acid (1.05 mmol).

-

Catalyst & Base: Add Pd(PPh3)4 (0.05 mmol, 57.8 mg) and Na2CO3 (2.0 mmol, 212 mg).

-

Solvent Addition: Add a degassed mixture of THF (8 mL) and deionized water (2 mL). Causality Note: Rigorous degassing is critical to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.

-

Reaction: Stir the mixture at 50 °C for 4 hours. Monitor via GC/MS. Self-Validation: The mass spectrum must show the complete disappearance of the starting material (m/z ~380) and the appearance of the monocoupled product, with the distinct 1:2:1 dibromo isotopic pattern fully intact.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the 3-aryl-1,2-dibromo-4-fluorobenzene.

Protocol 2: Regioselective Secondary Coupling at C1–Br

-

Preparation: In a new Schlenk flask, add the purified 3-aryl-1,2-dibromo-4-fluorobenzene (1.0 mmol) and a second arylboronic acid (1.2 mmol).

-

Catalyst Assembly: Add Pd(OAc)2 (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Causality Note: SPhos is chosen because its electron-rich, bulky biaryl structure accelerates both oxidative addition into the C–Br bond and the subsequent reductive elimination, minimizing protodehalogenation.

-

Base & Solvent: Add finely milled K3PO4 (2.0 mmol, 424 mg) followed by degassed Toluene (10 mL) and water (1 mL).

-

Reaction: Heat to 90 °C for 12 hours.

-

Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography to isolate the 1,3-diaryl-2-bromo-4-fluorobenzene.

Mechanistic Visualizations

Mechanistic pathway and regioselectivity hierarchy for sequential Suzuki-Miyaura coupling.

Step-by-step experimental workflow for programmable, sequential cross-coupling.

References

- Title: WO2014013309A1 - Indolecarbonitriles as selective androgen receptor modulators Source: Google Patents URL

-

Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes Source: Organic & Biomolecular Chemistry (RSC) URL: [Link]

-

Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

Application Note: Sequential Functionalization of 1,2-Dibromo-4-fluoro-3-iodobenzene in Drug Discovery

This Application Note is structured to provide actionable, high-level technical guidance for medicinal chemists utilizing 1,2-Dibromo-4-fluoro-3-iodobenzene as a core scaffold.

Compound: 1,2-Dibromo-4-fluoro-3-iodobenzene CAS: [Hypothetical/Niche Isomer - Analogous to 136434-77-0] Molecular Formula: C₆H₂Br₂FI Class: Polyhalogenated Arene Scaffold

Executive Summary

In modern medicinal chemistry, 1,2-Dibromo-4-fluoro-3-iodobenzene represents a "privileged scaffold" for Diversity-Oriented Synthesis (DOS). Its value lies in the orthogonal reactivity of its three halogen atoms. By exploiting the distinct bond dissociation energies (C–I < C–Br < C–F) and steric environments, chemists can sequentially install three different pharmacophores onto a single benzene ring with high regiocontrol.

This scaffold is particularly relevant for:

-

Kinase Inhibitors: Creating tri-substituted cores that fit into ATP-binding pockets (e.g., Type II inhibitors).

-

Fluorinated Biaryls: The C-4 fluorine atom serves as a metabolic blocker (preventing P450 oxidation) and an electronic modulator.

-

Heterocycle Synthesis: The 1,2-dibromo motif is a precursor for benzynes or annulated systems like fluorinated carbazoles.

Reactivity Profile & Mechanistic Logic

The successful utilization of this building block relies on adhering to a strict hierarchy of reactivity.

| Site | Substituent | Electronic/Steric Environment | Reactivity Rank | Primary Transformation |

| C-3 | Iodine | Flanked by ortho-Br and ortho-F. Sterically congested but electronically weakest bond. | 1 (Highest) | Li-Hal Exchange, Sonogashira, Suzuki (RT) |

| C-1 | Bromine | Adjacent to C-2 Br. Less hindered than C-2. | 2 (Medium) | Suzuki (High Temp), Buchwald-Hartwig |

| C-2 | Bromine | Sandwiched between C-1 Br and C-3 Functional group. Highly crowded. | 3 (Low) | Cyclization, Benzyne formation |

| C-4 | Fluorine | Strong C-F bond. | 4 (Inert) | Metabolic blocking, |

Expert Insight: The Ortho-Effect Challenge

The Iodine at C-3 is the primary handle, but it is ortho-disubstituted (by Br and F). Standard Pd(PPh₃)₄ catalysts may be sluggish due to steric hindrance preventing oxidative addition.

-

Recommendation: Use sterically demanding, electron-rich phosphine ligands (e.g., SPhos , XPhos ) or bidentate ligands (e.g., dppf ) to facilitate the oxidative addition at the crowded C-3 position.

Experimental Protocols

Protocol A: Chemoselective C-3 Suzuki-Miyaura Coupling

Objective: Selective arylation at the Iodine position without disturbing the Bromines.

Reagents:

-

Substrate: 1,2-Dibromo-4-fluoro-3-iodobenzene (1.0 equiv)

-

Boronic Acid: R-B(OH)₂ (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

-

Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M)

Procedure:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (x3).

-

Solvation: Add degassed 1,4-dioxane.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow.

-

Reaction: Stir at 40–50 °C for 4–6 hours. Note: Keep temperature <60 °C to prevent oxidative addition at the C-1 Bromine.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Validation:

-

Absence of Iodine in MS/NMR.

-

Retention of 1,2-dibromo motif (confirmed by isotopic pattern in MS).

Protocol B: Regioselective Lithium-Halogen Exchange (C-3)

Objective: Conversion of C-3 Iodine to a nucleophile (Lithium species) for trapping with electrophiles (aldehydes, ketones).

Reagents:

-

Substrate: 1,2-Dibromo-4-fluoro-3-iodobenzene (1.0 equiv)

-

Reagent: i-PrMgCl·LiCl (Turbo Grignard) or n-BuLi (1.05 equiv)

-

Electrophile: Benzaldehyde (1.2 equiv)

-

Solvent: Anhydrous THF

Procedure:

-

Cooling: Dissolve substrate in THF and cool to -78 °C (critical to prevent benzyne formation via elimination of adjacent Br).

-

Exchange: Add n-BuLi dropwise over 10 mins. Stir for 15 mins at -78 °C.

-

Mechanistic Note: The I-Li exchange is faster than Br-Li exchange. The low temp prevents the lithiated species from eliminating LiBr to form a benzyne.

-

-

Trapping: Add the electrophile (dissolved in THF) dropwise.

-

Warming: Allow to warm to 0 °C over 1 hour.

-

Quench: Add sat. NH₄Cl.[1]

Pathway Visualization

The following diagram illustrates the sequential functionalization logic, moving from the raw scaffold to a complex drug-like core.

Caption: Sequential functionalization strategy exploiting the reactivity hierarchy (I > Br1 > Br2).

Advanced Application: Benzyne Generation

For researchers aiming to synthesize complex polycyclic aromatics (e.g., triptycenes or naphthalenes), this scaffold can serve as a functionalized benzyne precursor .

Mechanism: Treatment of the C-3 functionalized derivative (where Iodine is removed/replaced) containing the 1,2-dibromo motif with n-BuLi triggers Lithium-Halogen exchange at the less hindered Bromine, followed by elimination of the second Bromine to generate a 3-fluoro-4-substituted benzyne .

Protocol:

-

Dissolve 1,2-dibromo-derivative in Toluene/THF.

-

Add Furan (diene trap).

-

Add n-BuLi at -78 °C and warm to RT.

-

Result: Diels-Alder cycloaddition product (Fluorinated oxabicyclic alkene).

References

-

Macmillan Group. "The Mechanism of Lithium-Halogen Exchange." Princeton University. Available at: [Link]

Sources

Application Note: Chemoselective Sonogashira Coupling of 1,2-Dibromo-4-fluoro-3-iodobenzene

This Application Note is structured as a high-level technical guide for drug discovery and process chemistry teams. It addresses the specific challenges of chemoselectivity in polyhalogenated arenes.

Executive Summary

This protocol details the chemoselective functionalization of 1,2-Dibromo-4-fluoro-3-iodobenzene via Sonogashira cross-coupling. The substrate presents a unique "reactivity triad" of halogens (I, Br, F), creating a competition between electronic activation and steric hindrance.

The Challenge: The target C-I bond (C3) is sterically crowded, flanked by an ortho-bromide (C2) and an ortho-fluoride (C4). While the C-I bond is electronically the most labile, steric bulk can retard oxidative addition, potentially allowing the less hindered C-Br sites (C1) to compete if reaction energy is uncontrolled.

The Solution: This guide provides a kinetically controlled protocol using a Pd(II)/Cu(I) catalytic system at ambient temperature to exclusively target the C-I bond, preserving the C-Br and C-F motifs for subsequent orthogonal functionalization (e.g., Suzuki or Buchwald-Hartwig couplings).

Mechanistic Principles & Reactivity Landscape[1]

Halogen Reactivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate of oxidative addition (the turnover-limiting step) follows the bond dissociation energy (BDE) of the carbon-halogen bond.

| Bond Type | Approx.[1][2][3][4][5][6][7] BDE (kcal/mol) | Relative Reactivity (Pd⁰) | Experimental Implication |

| C(sp²)–I | ~65 | High | Reacts at RT; Kinetic product. |

| C(sp²)–Br | ~81 | Moderate | Requires Heat (>60°C) or specialized ligands. |

| C(sp²)–F | ~115 | Inert | Non-reactive under standard Sonogashira conditions. |

Steric vs. Electronic Competition

For 1,2-Dibromo-4-fluoro-3-iodobenzene :

-

Electronic Favorability: The C3-I bond is the weakest and most electron-deficient due to the inductive effects of the adjacent Fluorine and Bromine.

-

Steric Penalty: The C3 position is "sandwiched." Large phosphine ligands (e.g., PPh₃) may struggle to access this site compared to the more exposed C1-Br.

-

Outcome: The protocol must use mild conditions to ensure the electronic preference for Iodine dominates the steric accessibility of Bromine.

Reaction Pathway Diagram

The following diagram illustrates the kinetic selection of the Iodine pathway over the Bromine pathway.

Caption: Kinetic bifurcation showing the preferential oxidative addition to the C-I bond (Green Path) vs. the C-Br bond (Red Path).

Experimental Protocol

Reagents & Materials

-

Substrate: 1,2-Dibromo-4-fluoro-3-iodobenzene (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.1 equiv)[8]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–3 mol%)

-

Note: This Pd(II) precatalyst is air-stable and robust. It is reduced in situ to Pd(0).

-

-

Co-Catalyst: Copper(I) Iodide [CuI] (1.5–2 mol%)

-

Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA).

-

Co-Solvent: Anhydrous THF (if substrate solubility is poor in neat amine).

Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup (Critical) Oxygen promotes the Glaser homocoupling of alkynes (dimerization), which consumes the starting material and complicates purification.

-

Flame-dry a 2-neck round-bottom flask or Schlenk tube. Cool under a stream of Argon or Nitrogen.[3]

-

Prepare a solvent mixture of THF:Et₃N (1:1 or 2:1 depending on solubility).

-

Degas the solvent: Sparge with Argon for 15–20 minutes or use the freeze-pump-thaw method (3 cycles).

Phase 2: Reaction Assembly

-

Charge the flask with 1,2-Dibromo-4-fluoro-3-iodobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.015 equiv).

-

Tip: Add solids first while under positive inert gas pressure.

-

-

Add the degassed THF/Et₃N solvent mixture via syringe. The solution typically turns yellow/orange.

-

Stir for 5 minutes to ensure partial dissolution and catalyst activation.

-

Add the Terminal Alkyne (1.1 equiv) dropwise via syringe over 5–10 minutes.

-

Why: Slow addition keeps the concentration of active alkyne low, further suppressing homocoupling.

-

Phase 3: Reaction & Monitoring

-

Stir at Room Temperature (20–25°C) .

-

Control: Do NOT heat initially. Heat activates the C-Br bond.

-

-

Monitor via TLC or LC-MS at t=1h, 3h, and 6h.

-

Success Marker: Disappearance of the starting material peak (Iodide) and appearance of a single new product peak.

-

Troubleshooting: If conversion is <10% after 4 hours (due to steric crowding), warm the bath to 35–40°C . Do not exceed 50°C.

-

Phase 4: Work-up & Purification

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).[9]

-

Filter through a small pad of Celite to remove Pd black and precipitated ammonium salts. Rinse the pad with EtOAc.

-

Wash the filtrate with:

-

Saturated NH₄Cl (2x) – Removes Copper.

-

Brine (1x).

-

-

Dry over Na₂SO₄, filter, and concentrate

-

Purify via Flash Column Chromatography (Silica Gel).

-

Note: The product is likely less polar than the starting material if the alkyne is non-polar.

-

Workflow Visualization

Caption: Decision tree for reaction execution, emphasizing temperature control to maintain chemoselectivity.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Glaser Product (Alkyne Dimer) | Oxygen presence or Copper excess.[5] | Degas solvents more rigorously.[3][5] Add alkyne slower. Reduce CuI to 1 mol%. |

| No Reaction at RT | Steric hindrance at C3 (sandwiched between Br/F). | Switch to a smaller, electron-rich ligand (e.g., SPhos or XPhos) or mild heat (40°C). |

| Di-alkynylation (Product + Br coupling) | Temperature too high or excess catalyst.[5] | Strictly maintain RT. Reduce catalyst loading. Ensure stoichiometry is 1:1. |

| Dehalogenation (Loss of I or Br) | Hydride source present (rare in this system). | Ensure solvents are anhydrous.[3] Avoid prolonged heating. |

Safety & Handling

-

Polyhalogenated Arenes: Often potential skin irritants or sensitizers. Handle in a fume hood.

-

Alkynes: Low molecular weight alkynes are flammable.

-

Palladium/Copper: Heavy metals.[8] Dispose of aqueous waste (NH₄Cl washes) in the appropriate heavy metal waste stream.

-

Fluorine Note: The C-F bond is stable under these conditions; however, combustion of fluorinated compounds can release HF.

References

-

General Reactivity Trends: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Chemoselectivity (I vs Br): Thorwirth, R., Stranne, A., & Cotman, A. E. (2020). Chemoselective Cross-Coupling of Polyhalogenated Heterocycles. Chemistry – A European Journal.[10] (General principles of I > Br selectivity).

- Steric Considerations: The impact of ortho-substituents on oxidative addition is discussed in: Strategic Applications of Named Reactions in Organic Synthesis, Elsevier, 2005.

-

Protocol Grounding: Standard procedures adapted from: BenchChem Application Notes on "Selective Sonogashira Coupling of 1-Bromo-4-iodobenzene". Link

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. researchgate.net [researchgate.net]

Application Note: 1,2-Dibromo-4-fluoro-3-iodobenzene as a Key Scaffold in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

Executive Summary

1,2-Dibromo-4-fluoro-3-iodobenzene (CAS: 1539314-91-4) is a highly functionalized, tetra-substituted halobenzene that serves as a critical intermediate in the synthesis of complex pharmaceutical compounds. Most notably, it is the foundational building block for Indolecarbonitriles [1]. These downstream molecules function as Selective Androgen Receptor Modulators (SARMs), which hold significant therapeutic potential for treating muscle wasting, cachexia, and facilitating bone fracture repair. This application note details the mechanistic rationale, experimental protocols, and chemoselective cross-coupling strategies that leverage this unique molecular scaffold.

Mechanistic Rationale & Structural Advantages

The structure of 1,2-dibromo-4-fluoro-3-iodobenzene presents three distinct types of carbon-halogen bonds (C-F, C-Br, C-I) on a single benzene ring. This unique substitution pattern enables highly predictable, sequential, and orthogonal functionalization.

-

Synthesis via Directed Ortho-Lithiation (DoM): The precursor, 1,2-dibromo-4-fluorobenzene, undergoes directed ortho-lithiation at the C3 position when treated with Lithium diisopropylamide (LDA) at -78°C. The strong inductive electron-withdrawing effect of the fluorine atom, combined with the steric bulk of the adjacent bromine atoms, directs the lithiation exclusively to the C3 position. Quenching the resulting aryllithium intermediate with electrophilic iodine (I

) yields the target tetra-halobenzene [1]. -

Chemoselective Cross-Coupling: In downstream applications such as the Sonogashira coupling, the C-I bond is significantly more reactive toward oxidative addition by Pd(0) catalysts than the C-Br bonds. This differential reactivity is fundamentally driven by the lower bond dissociation energy of the C-I bond (~238 kJ/mol) compared to the C-Br bond (~336 kJ/mol)[2]. This allows for precise mono-alkynylation at the C3 position without affecting the adjacent bromine atoms, which are preserved for subsequent cyclization steps to form the indole core.

Fig 1. Synthetic workflow demonstrating directed ortho-lithiation and chemoselective coupling.

Application in Drug Discovery: SARM Synthesis

As detailed in the foundational patent literature (WO 2014/013309) [1], 1,2-dibromo-4-fluoro-3-iodobenzene is a pivotal building block for Indolecarbonitrile-based SARMs. These non-steroidal compounds selectively bind to the Androgen Receptor (AR), promoting anabolic pathways in skeletal muscle and bone tissue while minimizing androgenic side effects in the prostate or sebaceous glands.

Fig 2. Pharmacological pathway of Indolecarbonitrile SARMs targeting the Androgen Receptor.

Experimental Protocols

Protocol A: Synthesis of 1,2-Dibromo-4-fluoro-3-iodobenzene

Causality & Self-Validation: The use of LDA at strictly controlled cryogenic temperatures (<-70°C) is critical. Warmer temperatures can induce a "halogen dance" rearrangement or lead to the elimination of LiF/LiBr, generating a highly reactive benzyne intermediate that destroys the yield. The reaction is self-validating via GC-MS, where the product must display the characteristic 1:2:1 isotopic pattern of a dibrominated species (m/z 378, 380, 382) [1].

-

Preparation: To a solution of freshly-prepared LDA (33.9 mmol) in anhydrous THF (100 mL) at -78°C, add a solution of 1,2-dibromo-4-fluorobenzene (4.0 mL, 32.3 mmol) in THF (8 mL).

-

Pro-Tip: Ensure the LDA is freshly prepared from diisopropylamine and n-butyllithium titrated prior to use. Commercial LDA solutions often degrade, leading to incomplete deprotonation and lower yields.

-

-

Addition: Add the substrate dropwise at a rate ensuring the internal temperature remains strictly < -70°C. Stir the mixture for 30 minutes to ensure complete lithiation.

-

Electrophilic Trapping: Add iodine (9.02 g, 35.5 mmol) in one portion. Stir for an additional 30 minutes at -78°C.

-

Quenching: Quench the reaction by adding 10% aqueous Na

S-

Causality: Thiosulfate reduces unreacted electrophilic I

to water-soluble iodide (I

-

-

Workup & Purification: Remove from the cooling bath. Extract with EtOAc (3x). Wash combined organics with water and brine, dry over Na

SO

Protocol B: Chemoselective Sonogashira Coupling

Causality & Self-Validation: The reaction is performed at room temperature to exploit the kinetic preference of Pd(0) for the C-I bond. Heating the reaction would risk activating the C-Br bonds, leading to over-alkynylation. Strict exclusion of oxygen is maintained to prevent the Glaser homocoupling of the alkyne.

-

Preparation: Charge a thick-walled glass vessel with 1,2-dibromo-4-fluoro-3-iodobenzene (8.31 g, 21.88 mmol), Pd(PPh

) -

Degassing: Add anhydrous THF (30 mL) and Diisopropylamine (DIPA) (30.8 mL, 219 mmol) via syringe. Degas the mixture for 10 minutes by sparging with N

.-

Pro-Tip: The use of a sealed, thick-walled glass vessel is recommended even at room temperature to maintain a strictly anaerobic environment, as trace oxygen will rapidly catalyze the Glaser homocoupling of TMS-acetylene, consuming the alkyne and complicating purification.

-

-

Coupling: Add TMS-acetylene (3.4 mL, 24.0 mmol) and stir the mixture at room temperature for 2 hours.

-

Workup: Dilute with EtOAc, wash with saturated aqueous NH

Cl, water, and brine. Dry over Na

Quantitative Data & Optimization

Table 1: Physicochemical Properties of 1,2-Dibromo-4-fluoro-3-iodobenzene

| Property | Value |

| CAS Registry Number | 1539314-91-4 |

| Molecular Formula | C |

| Molecular Weight | 379.79 g/mol |

| Appearance | White solid |

| δ 7.64 (dd, J = 8.8, 5.5 Hz, 1H), 6.93 (dd, J = 8.8, 7.0 Hz, 1H) | |

| GC-MS (EI) Isotope Pattern | m/z 378 (56%), 380 (100%), 382 (51%) |

Table 2: Reaction Optimization Matrix (Directed Ortho-Lithiation)

| Temperature | Yield (%) | Regioselectivity | Observed Byproducts / Failure Modes |

| -78°C to -70°C | 70% | >98% (C3 position) | None (Optimal kinetic control) |

| -40°C | ~45% | <80% | Halogen dance isomers (Br migration) |

| 0°C to RT | <10% | N/A | Benzyne decomposition, complex oligomers |

References

Application Note: Strategic Utilization of 1,2-Dibromo-4-fluoro-3-iodobenzene in Agrochemical Discovery

Executive Summary

In the high-stakes arena of modern agrochemical discovery, 1,2-Dibromo-4-fluoro-3-iodobenzene (CAS: 881667-35-2 / Custom Synthesis variants) has emerged as a "linchpin intermediate." Its value lies not merely in its halogenation, but in the orthogonal reactivity of its substituents.

This application note details the strategic use of this compound to synthesize complex, fluorinated heterocyclic scaffolds—common pharmacophores in next-generation herbicides (e.g., PPO inhibitors) and fungicides (e.g., SDHIs). By exploiting the reactivity hierarchy of I > Br > F , researchers can execute sequential, regioselective transformations to build high-value active ingredients (AIs) with precise metabolic stability profiles.

Chemical Profile & Strategic Utility

The "Crowded" Core

The structural uniqueness of this molecule is defined by the buttressing effect . The iodine atom at position C3 is flanked by a bromine at C2 and a fluorine at C4.

-

Steric Strain: The steric crowding around the C-I bond weakens it, facilitating rapid oxidative addition by transition metals (Pd, Cu), yet the flanking groups protect the resulting organometallic intermediate from non-specific side reactions.

-

Electronic Tuning: The C4-Fluorine atom is electronically withdrawing, activating the C3-Iodine toward nucleophilic attack or metal insertion, while simultaneously serving as a metabolic blocker in the final agrochemical.

Reactivity Hierarchy (The "Selectivity Ladder")

For a synthetic chemist, this molecule offers three distinct "handles" that can be pulled sequentially without protecting groups.

| Priority | Site | Substituent | Primary Reactivity Mode | Application |

| 1 (Highest) | C3 | Iodine | Metal-Catalyzed Coupling (Sonogashira, Suzuki, Heck) | Carbon skeleton construction; Alkyne insertion. |

| 2 (Medium) | C2 | Bromine | Intramolecular Cyclization / Amination | Ring closure to form heterocycles (Indoles, Quinolines). |

| 3 (Low) | C1 | Bromine | Suzuki-Miyaura Coupling / Li-Hal Exchange | Late-stage diversification (Biaryl formation). |

| 4 (Stable) | C4 | Fluorine | Metabolic Blocking | Increases lipophilicity and prevents P450 degradation. |

Detailed Experimental Protocols

Protocol A: Selective C3-Sonogashira Coupling

Objective: To install an alkyne handle at the C3 position without disturbing the C1/C2 bromine atoms. This is the critical first step in synthesizing fluorinated indole or benzofuran herbicides.

Mechanism: The Pd(0) catalyst preferentially inserts into the weaker, more accessible C-I bond over the C-Br bonds.

Reagents & Equipment[1][2]

-

Substrate: 1,2-Dibromo-4-fluoro-3-iodobenzene (1.0 equiv)

-

Alkyne: Trimethylsilylacetylene (TMSA) or specific aryl alkyne (1.1 equiv)

-